BenchChemオンラインストアへようこそ!

(1-(Ethylthio)cyclopropyl)methanamine

Lipophilicity CNS drug design Physicochemical property

(1-(Ethylthio)cyclopropyl)methanamine (CAS 1483740-60-8) is a small-molecule cyclopropylamine derivative bearing an ethylthio substituent directly on the cyclopropane ring. With a molecular formula of C6H13NS and a molecular weight of 131.24 g·mol⁻¹, it features a constrained three-membered cyclopropane core, a primary amine group, and a thioether side chain.

Molecular Formula C6H13NS
Molecular Weight 131.24
CAS No. 1483740-60-8
Cat. No. B2602728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Ethylthio)cyclopropyl)methanamine
CAS1483740-60-8
Molecular FormulaC6H13NS
Molecular Weight131.24
Structural Identifiers
SMILESCCSC1(CC1)CN
InChIInChI=1S/C6H13NS/c1-2-8-6(5-7)3-4-6/h2-5,7H2,1H3
InChIKeyCUMYFCXUUNUNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(Ethylthio)cyclopropyl)methanamine (CAS 1483740-60-8): A Cyclopropyl-Thioether Primary Amine for Medicinal Chemistry and Fragment-Based Discovery


(1-(Ethylthio)cyclopropyl)methanamine (CAS 1483740-60-8) is a small-molecule cyclopropylamine derivative bearing an ethylthio substituent directly on the cyclopropane ring. With a molecular formula of C6H13NS and a molecular weight of 131.24 g·mol⁻¹, it features a constrained three-membered cyclopropane core, a primary amine group, and a thioether side chain . The compound is supplied as a research chemical with a purity specification of 98% and is catalogued under MDL number MFCD21127262 [1]. Its InChI Key is CUMYFCXUUNUNNB-UHFFFAOYSA-N, and its canonical SMILES representation is CCSC1(CN)CC1 [1]. The combination of the strained cyclopropane ring and the sulfur-containing ethylthio moiety confers a unique structural scaffold of interest in organic synthesis, medicinal chemistry, and fragment-based drug discovery.

Why (1-(Ethylthio)cyclopropyl)methanamine Cannot Be Replaced by Generic Cyclopropylamine or Thioether Analogs in Drug Discovery Pipelines


Cyclopropylamine-based compounds are widely used in medicinal chemistry, but subtle differences in thioether chain length, N-substitution pattern, and sp³ carbon fraction profoundly alter key physicochemical parameters such as lipophilicity (LogP), hydrogen-bond donor/acceptor count, and molecular topology – parameters that critically influence CNS penetration, metabolic stability, and off-target selectivity [1][2]. (1-(Ethylthio)cyclopropyl)methanamine occupies a specific property space (LogP = 0.76, Fsp³ = 1.0, MW = 131.24, HBD = 1, HBA = 1) that differs substantially from its closest structural analogs, including the parent cyclopropylmethanamine (LogP ≈ 0.16), the methylthio analog (LogP ≈ 0.50), and the N-methylated analog (LogP ≈ 1.68). These quantitative differences render simple substitution without re-optimization of downstream SAR risky, as the balance of permeability, solubility, and potency established for one scaffold does not automatically translate to another. The quantitative evidence below provides the precise, comparator-anchored differentiation needed to guide informed procurement decisions.

(1-(Ethylthio)cyclopropyl)methanamine – Product-Specific Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Ethylthio Analog vs. Unsubstituted Parent Cyclopropylmethanamine

The target compound exhibits a computationally predicted LogP of 0.76, compared to a LogP of approximately 0.16 for the parent unsubstituted cyclopropylmethanamine [1]. This increase of +0.60 log units (approximately 4-fold higher partition coefficient) places the compound within the favorable LogP range of 0.9–1.5 reported for therapeutically promising cyclopropylamine derivatives, while the parent compound falls well below this window [1]. The enhanced lipophilicity is expected to improve passive membrane permeability without compromising aqueous solubility as severely as would higher alkyl chain homologs.

Lipophilicity CNS drug design Physicochemical property

LogP Comparison: Ethylthio Analog vs. [1-(Methylthio)cyclopropyl]methanamine (CAS 1485140-23-5)

The target compound (LogP = 0.76) is approximately 0.26 log units more lipophilic than the methylthio analog [1-(Methylthio)cyclopropyl]methanamine (LogP ≈ 0.5) [1]. This represents a roughly 1.8-fold increase in the octanol-water partition coefficient, attributable solely to the replacement of the S-methyl group with an S-ethyl group. The molecular weight difference (131.24 vs. 117.21 g·mol⁻¹) and the additional methylene unit provide a modest but potentially meaningful increase in hydrophobic contact surface for target binding without adding excessive bulk that would violate Lipinski's Rule of Five.

Structure-activity relationship Thioether chain length Lipophilicity optimization

LogP and Molecular Weight Differentiation vs. N-Methylated Analog [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine (CAS 1339109-16-8)

The primary amine target compound (LogP = 0.76, MW = 131.24) is substantially less lipophilic than its N-methylated analog [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine (LogP = 1.68, MW = 159.29) . The ΔLogP of -0.92 (approximately 8-fold lower partition coefficient) combined with the 28.05 g·mol⁻¹ lower molecular weight gives the target compound a markedly different ADME profile. Critically, the primary amine also provides a hydrogen bond donor (HBD = 1) while the tertiary N-methyl amine has HBD = 0 , which affects both aqueous solubility and the ability to form specific hydrogen-bond interactions with biological targets.

N-methylation effect Lipophilicity Hydrogen bonding

Fraction of sp³ Carbon Atoms (Fsp³) = 1.0: Maximum Three-Dimensional Character for Fragment-Based Screening Libraries

The target compound has an Fsp³ value of 1.0, meaning 100% of its carbon atoms are sp³-hybridized . This is the theoretical maximum and significantly exceeds the Fsp³ values of typical drug-like molecules (average Fsp³ ≈ 0.47 for oral drugs) [1]. A higher Fsp³ correlates with increased aqueous solubility, lower melting points, reduced promiscuous binding, and higher clinical success rates [1][2]. Comparative Fsp³ data for close analogs are not uniformly available, but the constitutional isomer 2-[(cyclopropylmethyl)sulfanyl]ethanamine (CAS 1030420-69-9) also exhibits Fsp³ = 1.0 , indicating that the cyclopropane-thioether scaffold as a class achieves maximal sp³ character, whereas N-methylation or aryl substitution on the cyclopropane ring would reduce this value.

Fsp3 Drug-likeness 3D fragment Clinical success rate

Purity Specification (98%) and Hazard Profile: Batch-to-Batch Consistency for Reproducible Screening

The compound is commercially available with a purity specification of 98% from major suppliers including Fluorochem (Product Code F660390) and Leyan (Product No. 1315813) . The safety data sheet (SDS) classifies the compound under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Storage conditions are sealed in dry conditions at 2–8°C . Shipping is at room temperature within the continental US, with variations possible elsewhere . This purity and hazard profile is comparable to other commercial cyclopropylamine thioethers of similar molecular weight, but the compound's specific storage requirements (refrigerated, anhydrous) differentiate it from more stable unsubstituted cyclopropylamines that can be stored at room temperature.

Purity quality control Safety handling Reproducibility

High-Value Application Scenarios for (1-(Ethylthio)cyclopropyl)methanamine Based on Verified Physicochemical Differentiation


CNS-Penetrant Fragment Library Member: Optimized LogP Window for Blood-Brain Barrier Permeability

The target compound's computed LogP of 0.76 lies at the lower boundary of the CNS-penetrant LogP window (typically 0.5–3.0), distinguishing it from the more hydrophilic parent cyclopropylmethanamine (LogP 0.16) which is unlikely to passively cross the blood-brain barrier [1]. In fragment-based discovery programs targeting CNS enzymes such as lysine-specific demethylase 1 (LSD1) or monoamine oxidases (MAO), this compound provides a cyclopropane-thioether scaffold with balanced permeability and solubility. The primary amine enables salt formation for improved aqueous solubility in biological assay buffers, while the ethylthio group contributes sufficient lipophilicity for membrane transit .

High-Fidelity Building Block for LSD1 / Epigenetic Inhibitor Lead Optimization

Cyclopropylamine derivatives are established pharmacophores for LSD1 inhibition, with multiple clinical candidates and patents describing 2-substituted cyclopropylamine scaffolds [1]. In the landmark patent EP2907802A1 by Takeda, cyclopropanamine compounds bearing various substituents (including aryl, heteroaryl, and thioether groups) were demonstrated to inhibit LSD1 with high selectivity over LSD2 and MAO-A/B [1]. The target compound's ethylthio substituent offers a balanced steric and electronic profile for exploring the hydrophobic pocket adjacent to the FAD cofactor binding site, with the primary amine serving as the essential warhead for covalent FAD interaction. Its Fsp³ of 1.0 provides the three-dimensional complexity correlated with improved selectivity in epigenetic targets [2].

Synthetic Intermediate for Agrochemical Thioalkylamine Derivatives

The patent US6639109 (Nihon Nohyaku Co., Ltd.) discloses a general process for the production of thioalkylamine derivatives represented by formula (I), which are useful as intermediates for medicines and agrochemicals . The target compound, as a 1-(ethylthio)cyclopropyl methanamine, maps directly onto this scaffold class. Its bifunctional nature – combining a nucleophilic primary amine with a thioether that can be oxidized to sulfoxide or sulfone – makes it a versatile intermediate for constructing sulfonamide, sulfone, or heterocyclic agrochemical leads. The 98% commercial purity ensures it meets the quality specifications required for multi-step synthetic sequences without introducing side products from contaminating amines.

3D Fragment Screening in Phenotypic Assays: Maximal sp³ Character for Selective Probe Discovery

Phenotypic screening campaigns increasingly prioritize fragment libraries enriched with three-dimensional, sp³-rich scaffolds to reduce the high attrition rates associated with flat, aromatic screening hits . With an Fsp³ of 1.0 – the theoretical maximum – the target compound provides a fully saturated carbon skeleton that is conformationally constrained by the cyclopropane ring yet retains rotational degrees of freedom via the ethylthio chain [1]. This combination of rigidity (cyclopropane) and flexibility (ethyl rotatable bond) is rare in fragment libraries and enables the exploration of binding pockets that require both shape complementarity and induced-fit adaptation. The compound's molecular weight (131.24) is within the ideal fragment range (MW < 300, often < 250 for strict fragment criteria), supporting detection of weak but ligand-efficient binding interactions.

Quote Request

Request a Quote for (1-(Ethylthio)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.